6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxyphenyl group, a methylthio group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with thiourea and trifluoroacetic acid to form the intermediate 4-hydroxyphenylthiourea. This intermediate is then cyclized with methyl iodide and ammonium acetate under reflux conditions to yield the desired pyrimidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes. The methylthio group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Similar structure but lacks the methylthio group.
2-Methylthio-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the hydroxyphenyl group.
6-(4-Hydroxyphenyl)-4-(trifluoromethyl)pyrimidine: Similar structure but lacks the methylthio group.
Uniqueness
6-(4-Hydroxyphenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group allows for specific interactions with biological targets, while the trifluoromethyl group enhances its stability and lipophilicity. The methylthio group provides additional reactivity, making this compound versatile for various applications .
Properties
Molecular Formula |
C12H9F3N2OS |
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Molecular Weight |
286.27 g/mol |
IUPAC Name |
4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C12H9F3N2OS/c1-19-11-16-9(6-10(17-11)12(13,14)15)7-2-4-8(18)5-3-7/h2-6,18H,1H3 |
InChI Key |
BIGBNGWCVUMMDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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